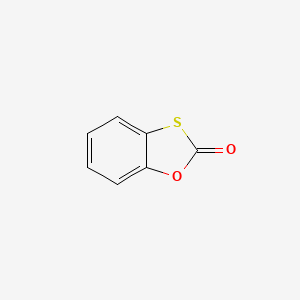

1,3-Benzoxathiol-2-one

描述

Historical Perspectives and Early Investigations in Organic Chemistry

The exploration of the 1,3-benzoxathiole system dates back to the mid-20th century. One of the foundational studies in this area was published in 1953 by D. Greenwood and H. A. Stevenson, which detailed the synthesis and properties of benz-1,3-oxathioles. rsc.org Their work laid the groundwork for understanding the chemistry of this heterocyclic system.

Early synthetic methods were often multi-step processes characterized by low yields or challenging procedural requirements. A notable advancement came in 1968 when P. T. S. Lau and M. Kestner developed an efficient, one-step synthesis for 5-hydroxy-1,3-benzoxathiol-2-ones. datapdf.comacs.org Their method, which involved the reaction of quinones with thiourea (B124793), represented a significant improvement over previous techniques and facilitated broader investigation into the derivatives of this class. datapdf.com These early synthetic achievements were crucial in enabling the subsequent exploration of the compound's applications.

Significance of the 1,3-Benzoxathiol-2-one Core in Medicinal Chemistry and Materials Science

The this compound scaffold is recognized as an important pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netbenthamdirect.com Derivatives of this core structure have been shown to exhibit a wide array of pharmacological effects, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor activities. researchgate.netbenthamdirect.com

A prominent example is Tioxolone (B1104) (6-hydroxy-1,3-benzoxathiol-2-one), a compound that has been utilized in dermatological applications. researchgate.net The diverse biological activities have spurred ongoing research to synthesize novel derivatives with enhanced potency and selectivity for various therapeutic targets. researchgate.netresearchgate.net For instance, researchers have designed and synthesized Schiff base derivatives of 6-hydroxy-benzo[d] researchgate.netontosight.aioxathiol-2-one as potential anticancer agents. researchgate.net

In the realm of materials science, the distinct chemical structure of this compound and its derivatives makes them candidates for the development of novel materials. ontosight.ai The planar, aromatic system and the presence of heteroatoms can be leveraged to create materials with specific optical, electrical, or mechanical properties. ontosight.ai Research is exploring their use in creating materials with enhanced thermal stability and resistance to degradation.

Table 1: Research Findings on this compound and its Derivatives

| Field of Study | Key Research Finding | Example Derivative(s) | Potential Application |

|---|---|---|---|

| Medicinal Chemistry | Exhibits broad-spectrum biological activities including antibacterial, antifungal, antioxidant, and anti-inflammatory properties. researchgate.netbenthamdirect.com | Tioxolone, LK34 researchgate.net | Development of new drugs for infections, inflammation, and cancer. researchgate.net |

| Anticancer Research | Derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against cancer cell lines. researchgate.net | 6-hydroxy-benzo[d] researchgate.netontosight.aioxathiol-2-one Schiff bases researchgate.net | Targeted cancer therapy. researchgate.net |

| Materials Science | The unique chemical structure can be exploited to develop new materials with specific optical, electrical, or mechanical properties. ontosight.ai | 5-methoxy-1,3-benzoxathiol-2-one ontosight.ai | Creation of advanced materials with enhanced stability and functionality. |

Hierarchical Classification within Heterocyclic Compound Systems

This compound is classified within the broad category of heterocyclic compounds. More specifically, it is a bicyclic heteroaromatic system. The classification can be broken down as follows:

Heterocyclic Compound: It is a cyclic compound containing atoms of at least two different elements in its ring. In this case, the five-membered ring contains carbon, oxygen, and sulfur atoms.

Bicyclic System: The structure consists of two fused rings—a benzene (B151609) ring and an oxathiole ring.

Five-Membered Heterocycle with Two Heteroatoms: The heterocyclic portion of the molecule is a five-membered ring containing two different heteroatoms: one oxygen (oxa-) and one sulfur (thia-). The '1,3-' designation indicates the relative positions of the oxygen and sulfur atoms within that ring.

This specific arrangement of atoms and rings is fundamental to the chemical reactivity and the diverse applications observed for this class of compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNWKCSXXBAGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228074 | |

| Record name | 1,3-Benzoxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-53-7 | |

| Record name | 1,3-Benzoxathiol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzoxathiol 2 One and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Quinone-Thiourea Condensation Reactions for 5-Hydroxy-1,3-benzoxathiol-2-one (B177510) Synthesis

A highly efficient, one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones involves the reaction of quinones with thiourea (B124793) in an acidic medium. acs.org This method is notable for its excellent yields and applicability to a wide range of substituted quinones. datapdf.com The reaction proceeds through the formation of an intermediate 5-(2,5-dihydroxyaryl)thiouronium salt, which subsequently cyclizes to the desired benzoxathiolone. datapdf.com The nature of the substituents on the quinone ring and the reaction conditions can influence the ease of cyclization and may allow for the isolation of the thiouronium salt or the 5-hydroxy-2-imino-1,3-benzoxathiole intermediate. datapdf.com

The reaction of monosubstituted quinones can lead to a mixture of isomeric products, namely the 4-, 6-, and 7-substituted 5-hydroxy-1,3-benzoxathiol-2-ones. datapdf.com The regiochemical outcome is influenced by the electronic and steric effects of the substituent on the quinone ring, which directs the initial nucleophilic addition of thiourea. datapdf.com For instance, studies on the condensation of acyl-substituted quinones with thiourea have led to the successful synthesis of new 4-substituted-5-hydroxy-1,3-benzoxathiol-2-ones in good yields. researchgate.net

A two-step variation of this methodology has also been developed, which is particularly useful for synthesizing derivatives bearing a tetrazolylphenyl motif. researchgate.net In this approach, benzo- or naphthoquinones react with thiourea at room temperature in the presence of a strong mineral acid to form isothiuronium (B1672626) salts, which then cyclize upon heating to afford the corresponding 1,3-oxathiol-2-ones with high yields. researchgate.net

Table 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives from Quinones

| Quinone Type | Product | Yield (%) | Conditions | Reference |

| 1,4-Benzoquinone (B44022) | 5-Hydroxy-1,3-benzoxathiol-2-one | High | Acidic medium | acs.org |

| Substituted Benzoquinones | Substituted 5-Hydroxy-1,3-benzoxathiol-2-ones | Good to Excellent | Acidic medium | datapdf.comresearchgate.net |

| Naphthoquinones | Naphtho[2,1-d]oxathiol-2-one | High | H₂SO₄, 50°C | researchgate.net |

Reactions Involving Thiosemicarbazides and Fluorenones

The condensation reaction between thiosemicarbazide (B42300) and fluorenone has been effectively utilized to synthesize thiosemicarbazone derivatives with high yields, ranging from 70-88%. researchgate.net While this reaction does not directly produce the 1,3-benzoxathiol-2-one core, the resulting thiosemicarbazones are versatile intermediates in heterocyclic synthesis. Further chemical transformations of these compounds can potentially lead to the formation of various heterocyclic systems, and this synthetic strategy highlights the utility of thiosemicarbazide in constructing complex molecules.

Cyclization Strategies from Phenolic or Mercaptophenolic Precursors

Alternative synthetic routes to 1,3-benzoxathiol-2-ones commence from phenolic or mercaptophenolic precursors. One established method involves the reaction of 2-mercaptophenol (B73258) with reagents like 1,1'-thiocarbonyldiimidazole (B131065) or thiophosgene (B130339) to yield 1,3-benzoxathiol-2-thione derivatives. google.com These can then be converted to the corresponding 2-one. Another approach describes an efficient synthesis of 2-mercaptophenol from catechol, which then serves as a key precursor for the benzoxathiolone ring system. researchgate.net These methods provide a valuable alternative to the quinone-based syntheses, particularly when specific substitution patterns are desired that are not readily accessible from quinone starting materials.

Advanced Functionalization and Derivatization Approaches

Selective Nitration and Reduction Strategies on the Benzoxathiolone Scaffold

The aromatic ring of the this compound scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. A key transformation is the selective nitration of the benzene (B151609) ring. For example, 6-hydroxybenzo[d] researchgate.netresearchgate.netoxathiol-2-one can be selectively nitrated at the 5-position to yield the corresponding nitro derivative. researchgate.netresearchgate.net

This nitro group serves as a versatile handle for further derivatization. One of the most significant transformations is its reduction to an amino group. researchgate.netresearchgate.net This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., using a palladium, platinum, or nickel catalyst) or by employing easily oxidized metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com The resulting amino-1,3-benzoxathiol-2-one is a crucial intermediate for the synthesis of a wide array of derivatives, such as Schiff bases, which have been investigated for their potential anticancer properties. researchgate.netresearchgate.net

Table 2: Functionalization of the this compound Scaffold

| Starting Material | Reagents | Product | Application of Product | Reference |

| 6-Hydroxybenzo[d] researchgate.netresearchgate.netoxathiol-2-one | Nitrating agent | 6-Hydroxy-5-nitrobenzo[d] researchgate.netresearchgate.netoxathiol-2-one | Intermediate for reduction | researchgate.netresearchgate.net |

| Nitro-1,3-benzoxathiol-2-one | Reducing agent (e.g., Fe/HCl, H₂/Pd) | Amino-1,3-benzoxathiol-2-one | Synthesis of Schiff bases | researchgate.netresearchgate.netmasterorganicchemistry.com |

Alkylation Reactions for Ether Derivative Synthesis

The hydroxyl group present on many this compound derivatives provides a convenient site for alkylation to synthesize ether derivatives. For instance, the hydroxyl group can be alkylated using reagents like methyl iodide in the presence of a base such as anhydrous potassium carbonate in acetone. This reaction allows for the straightforward preparation of methoxy (B1213986) derivatives. Similarly, other alkyl halides can be employed to introduce a variety of alkyl chains, enabling the synthesis of a library of ether derivatives for structure-activity relationship studies. researchgate.net

Arylation of Quinones with Diazonium Salts for Substituted Benzoxathiolones

A key strategy for the synthesis of substituted 1,3-benzoxathiol-2-ones involves the arylation of quinones. This method provides a versatile route to introduce aryl substituents onto the quinone ring, which can then be further elaborated to form the benzoxathiolone core. One notable application of this methodology is the reaction of quinones with diazonium salts.

A convenient two-step method has been developed for the synthesis of novel 1,3-benzoxathiol-2-ones and naphtho[2,1-d] scielo.brresearchgate.netoxathiol-2-ones that bear a (1H-tetrazol-1-yl)phenyl motif. The critical step in this synthesis is the arylation of quinones, such as 1,4-benzoquinone and 1,4-naphthoquinones, with (1H-tetrazol-1-yl)arenediazonium salts. This reaction has been studied to establish efficient protocols that yield a variety of substituted ((1H-tetrazol-1-yl)phenyl) benzo/naphtho-1,4-quinones in good to excellent yields. These arylated quinones serve as crucial intermediates that can be converted into the final this compound derivatives. This approach demonstrates the utility of diazonium salts in functionalizing quinones for the construction of complex heterocyclic systems.

Formation of Sulfonamide Derivatives

Sulfonamide derivatives of this compound represent an important class of compounds with potential therapeutic applications. A synthetic route to novel this compound sulfonamides has been successfully established. scielo.br

The synthesis commences with the commercially available 6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one. The process involves a four-step reaction sequence as outlined below:

Nitration: Selective nitration at the 5-position of 6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one is achieved using 65% nitric acid in dichloromethane (B109758) at room temperature for 2 hours, yielding the nitro derivative in 75% yield. scielo.br

Methylation: The phenolic hydroxyl group of the nitro derivative is methylated using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 24 hours. This step produces the 6-methoxy derivative in 74% yield. scielo.br

Reduction: The nitro group of the 6-methoxy derivative is reduced to an amino group via catalytic hydrogenation. The reaction is carried out using 10% Palladium on carbon (Pd/C) in ethanol (B145695) under a hydrogen pressure of 20 bar at 50°C for 6-8 hours, resulting in the formation of 5-amino-6-methoxybenzo[d] scielo.brresearchgate.netoxathiol-2-one. scielo.br

Sulfonamide Formation: The final step is the coupling of the amino derivative with various 4-substituted benzenesulfonyl chlorides. The reaction is conducted in pyridine (B92270) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, under reflux for 8 hours. This yields the target this compound sulfonamides in yields ranging from 25-51%. scielo.br

The general synthetic scheme is presented below:

Scheme 1: Synthesis of this compound Sulfonamides

i: HNO₃ 65%, CH₂Cl₂, r.t., 2 h; ii: CH₃I, K₂CO₃, DMF, r.t., 24 h; iii: H₂, 10% Pd/C, EtOH, 20 bar, 50 °C, 6-8 h; iv: p-ArSO₂Cl, pyridine, DMAP (1 equiv.), reflux, 8 h.

| Compound | Ar- group in p-ArSO₂Cl | Yield (%) |

|---|---|---|

| 5a | 4-H | 45 |

| 5b | 4-CH₃ | 51 |

| 5c | 4-F | 38 |

| 5d | 4-Cl | 42 |

| 5e | 4-Br | 35 |

| 5f | 4-NO₂ | 25 |

| 5g | 4-OCH₃ | 48 |

| 5h | 4-NHCOCH₃ | 30 |

Synthesis of Schiff Bases Incorporating the this compound Moiety

Schiff bases derived from this compound are another class of compounds that have attracted significant interest. A series of novel 6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one Schiff bases have been synthesized and characterized. nih.govresearchgate.net

The synthetic pathway to these Schiff bases begins with the selective nitration of 6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one at the 5-position. nih.gov This is followed by the reduction of the resulting nitro derivative to form the key amino intermediate, 5-amino-6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one. nih.govresearchgate.net

The synthesis can be summarized in the following steps:

Nitration: 6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one is treated with 65% nitric acid in dichloromethane to yield 6-hydroxy-5-nitrobenzo[d] scielo.brresearchgate.netoxathiol-2-one in 75% yield. nih.govresearchgate.net

Reduction: The nitro derivative is then subjected to catalytic hydrogenation using 10% Pd/C in ethanol under 7 bar of hydrogen pressure at 50°C. This reduction step affords the crucial amino intermediate, 5-amino-6-hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one, in an excellent yield of 85%. nih.govresearchgate.net

Schiff Base Formation: The final step involves the condensation reaction between the amino intermediate and various substituted benzaldehydes or heteroaromatic aldehydes. nih.gov This reaction is typically carried out in ethanol at room temperature for a duration ranging from 0.5 to 8 hours, producing the desired Schiff bases in yields of 32% to 82%. nih.gov

The reaction scheme is depicted below:

Scheme 2: Synthesis of 6-Hydroxy-benzo[d] scielo.brresearchgate.netoxathiol-2-one Schiff Bases

Reagents and conditions: (i) HNO₃ 65%, CH₂Cl₂, rt; (ii) H₂, 10% Pd/C, EtOH, 50 °C, 7 bar; (iii) ArCHO, EtOH, rt.

| Compound | Aldehyde Used (ArCHO) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4a | Benzaldehyde | 2 | 75 |

| 4b | 4-Methylbenzaldehyde | 1 | 82 |

| 4c | 4-Methoxybenzaldehyde | 0.5 | 78 |

| 4d | 4-Chlorobenzaldehyde | 3 | 65 |

| 4e | 4-Bromobenzaldehyde | 3 | 68 |

| 4f | 4-Nitrobenzaldehyde | 8 | 55 |

| 4g | 2-Hydroxybenzaldehyde | 1 | 70 |

| 4h | Pyridine-4-carboxaldehyde | 4 | 60 |

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound analogues to minimize environmental impact and enhance sustainability. While specific studies focusing exclusively on green synthesis of this particular heterocyclic system are emerging, the reported synthetic methodologies offer opportunities for applying green chemistry principles.

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. In the synthesis of sulfonamide and Schiff base derivatives of this compound, the use of catalysts is evident. For instance, the reduction of the nitro group to an amine is achieved through catalytic hydrogenation with Pd/C, a highly efficient and recyclable catalyst. scielo.brnih.govresearchgate.net Similarly, the formation of sulfonamides is facilitated by DMAP, a nucleophilic catalyst. scielo.br These catalytic approaches are preferable to stoichiometric reducing agents or coupling reagents that generate significant waste.

The choice of solvents is another critical aspect of green chemistry. The syntheses described utilize solvents such as dichloromethane, ethanol, and DMF. scielo.brnih.govresearchgate.net While ethanol is considered a green solvent, dichloromethane is less desirable due to its environmental and health concerns. Future research could focus on replacing such solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. The synthesis of Schiff bases is conducted at room temperature, which aligns with the green chemistry principle of energy efficiency. nih.gov

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, can be applied. The condensation reaction to form Schiff bases, for example, has a high atom economy as the only byproduct is water. nih.gov

A one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea has been reported, offering an efficient and rapid method with excellent yields. researchgate.net Such one-pot syntheses are advantageous from a green chemistry perspective as they reduce the number of steps, minimize solvent use, and decrease waste generation.

Future directions in the sustainable synthesis of this compound analogues could explore:

The use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

The development of solvent-free reaction conditions.

The application of biocatalysis, using enzymes to perform specific transformations with high selectivity and under mild conditions.

By consciously applying these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Chemical Reactivity and Mechanistic Studies of 1,3 Benzoxathiol 2 One

Ring-Opening and Cyclization Reactions of the 1,3-Oxathiolone Ring

The 1,3-oxathiolone ring of 1,3-benzoxathiol-2-one exhibits susceptibility to both ring-opening and cyclization reactions, often dictated by the reaction conditions and the nature of the reacting species.

Ring-opening of the oxathiolone ring has been observed under basic conditions. For instance, treatment with piperidine (B6355638) can lead to the opening of the ring system. researchgate.net Similarly, alkaline conditions can facilitate the cleavage of the heterocyclic ring to yield thiophenol derivatives. The inherent strain in the five-membered ring, coupled with the electrophilic nature of the carbonyl carbon, makes it a target for nucleophilic attack, initiating the ring-opening process. libretexts.org

Conversely, cyclization reactions are pivotal in the synthesis of the this compound scaffold. A notable example is the one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from the reaction of quinones with thiourea (B124793) in an acidic medium. acs.orgresearchgate.net This reaction is believed to proceed through a two-stage mechanism: an initial nucleophilic addition of thiourea to the quinone, followed by an intramolecular cyclization to form the stable benzoxathiolone ring. The ease of this cyclization is influenced by the substituents present on the quinone ring. researchgate.net

The versatility of the 1,3-oxathiolone ring is further highlighted by its participation in ring-opening polymerization (ROP). While specific studies on the ROP of this compound are not extensively documented, the general principles of ROP for cyclic esters and other heterocyclic monomers suggest that this compound could potentially undergo polymerization under suitable catalytic conditions, driven by the relief of ring strain. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

A key example of electrophilic aromatic substitution on a this compound derivative is the nitration of 6-hydroxy-benzo[d] researchgate.netontosight.aioxathiol-2-one. This reaction, utilizing nitric acid in dichloromethane (B109758), results in the selective nitration at the 5-position to yield 6-hydroxy-5-nitro-benzo[d] researchgate.netontosight.aioxathiol-2-one. nih.govresearchgate.net This selectivity is guided by the directing effects of the hydroxyl and the oxathiolone substituents.

Other common electrophilic aromatic substitution reactions, such as halogenation, are also anticipated to occur on the benzene ring of this compound. For typical benzene derivatives, these reactions often necessitate a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a sufficiently potent electrophile. wikipedia.org The substitution pattern would be dictated by the combined electronic effects of the oxathiolone ring and any other substituents present on the benzene moiety. msu.edulibretexts.org

Table 1: Regioselectivity in the Nitration of 6-Hydroxy-benzo[d] researchgate.netontosight.aioxathiol-2-one

| Reactant | Reagents and Conditions | Major Product |

| 6-Hydroxy-benzo[d] researchgate.netontosight.aioxathiol-2-one nih.gov | HNO₃ (65%), CH₂Cl₂ nih.gov | 6-Hydroxy-5-nitro-benzo[d] researchgate.netontosight.aioxathiol-2-one nih.gov |

Nucleophilic Attack and Addition Reactions

The carbonyl carbon of the 1,3-oxathiolone ring is an electrophilic center and is thus susceptible to nucleophilic attack. This reactivity is fundamental to many of the transformations involving this heterocyclic system. The polarization of the carbon-oxygen double bond renders the carbon atom partially positive, making it a prime target for electron-rich species. mdpi.comnih.gov

Nucleophilic addition to the carbonyl group is a key step in the synthesis of certain this compound derivatives. For example, the reaction of quinones with thiourea to form 5-hydroxy-1,3-benzoxathiol-2-ones commences with the nucleophilic attack of the sulfur atom of thiourea on a carbonyl carbon of the quinone. acs.org

The carbonyl group of this compound can also undergo nucleophilic attack by other reagents. While specific studies detailing a broad range of nucleophilic additions to the parent compound are limited, the general principles of carbonyl chemistry suggest that it would react with strong nucleophiles. The outcome of such reactions would depend on the nature of the nucleophile and the stability of the resulting tetrahedral intermediate. In some cases, this could lead to the opening of the oxathiolone ring. For instance, hydrolysis under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to ring cleavage. libretexts.org

Radical Scavenging Mechanisms and Interactions with Alpha-Hydroxyalkyl Radicals

Derivatives of this compound, particularly those bearing hydroxyl substituents, have demonstrated notable reactivity as radical scavengers. This antioxidant potential is of significant interest due to the role of free radicals in various detrimental biological and chemical processes.

Studies have shown that derivatives of 5-hydroxy-1,3-benzoxathiol-2-one (B177510) exhibit a high reactivity towards alpha-hydroxyalkyl radicals. ontosight.ai This suggests a potential mechanism of action wherein the hydroxyl-substituted benzoxathiolone can donate a hydrogen atom to the radical, thereby neutralizing it and forming a more stable phenoxyl radical on the benzoxathiolone moiety. The stability of this resulting radical is a key factor in the efficiency of the scavenging process.

The general mechanism for the antioxidant activity of phenolic compounds involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process is favored by the relatively weak O-H bond in phenols and the resonance stabilization of the resulting phenoxyl radical. In the case of hydroxy-substituted 1,3-benzoxathiol-2-ones, the extended conjugation provided by the fused ring system likely contributes to the stabilization of the radical intermediate, enhancing its radical scavenging capacity.

Transition Metal Complexation and Chelation Chemistry, with a focus on Cu(II) Interactions

The this compound scaffold contains potential donor atoms (oxygen and sulfur) that can coordinate with transition metal ions, leading to the formation of metal complexes. The ability of a molecule to bind to metal ions is crucial in various fields, including catalysis and medicinal chemistry.

While direct studies on the complexation of the parent this compound with Cu(II) are not extensively reported, the derivative 6-hydroxy-1,3-benzoxathiol-2-one, also known as thioxolone, has been investigated in the context of its interaction with metalloenzymes. ontosight.ai Thioxolone is known to be an inhibitor of carbonic anhydrase, a zinc-containing enzyme. This inhibitory activity implies an interaction between the thioxolone molecule and the metal center of the enzyme.

Furthermore, the broader field of coordination chemistry provides insights into the potential for this compound and its derivatives to act as ligands for Cu(II). Copper(II) readily forms complexes with a variety of ligands containing oxygen and sulfur donor atoms. For instance, copper(II) complexes with thiosemicarbazone and N-sulfonamide ligands have been synthesized and characterized, demonstrating the affinity of Cu(II) for such functionalities. nih.govsemanticscholar.org Given the presence of both a carbonyl oxygen and a thioether sulfur in the this compound structure, it is plausible that it could act as a chelating ligand for Cu(II), although the specific coordination mode and stability of such complexes would require further investigation.

Comparative Reactivity Analyses with Structural Analogues

To better understand the chemical reactivity of this compound, it is instructive to compare it with its structural analogues. Key analogues for comparison include 1,3-benzodioxol-2-one, where the sulfur atom is replaced by an oxygen atom, and related thiocarbonyl compounds.

The presence of a sulfur atom in the 1,3-oxathiolone ring, as opposed to an oxygen atom in the corresponding 1,3-dioxolone ring, is expected to significantly influence the reactivity. The carbon-sulfur bond is generally weaker and more polarizable than the carbon-oxygen bond. This can affect the stability of the ring and its susceptibility to nucleophilic attack. For instance, the greater polarizability of sulfur may enhance the electrophilicity of the adjacent carbonyl carbon.

Table 2: Comparison of Structural Analogues

| Compound | Key Structural Feature | Expected Impact on Reactivity |

| This compound | Contains a C-S-C linkage in the five-membered ring. | The sulfur atom can influence the electronic properties of the carbonyl group and the benzene ring. The C-S bond may be a site of cleavage in certain reactions. |

| 1,3-Benzodioxol-2-one | Contains a C-O-C linkage in the five-membered ring. nih.gov | The replacement of sulfur with a more electronegative oxygen atom will alter the electronic distribution and may affect the stability and reactivity of the heterocyclic ring and the carbonyl group. |

Spectroscopic and Advanced Characterization of 1,3 Benzoxathiol 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-benzoxathiol-2-one derivatives, offering precise insights into the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the aromatic protons typically appear as a complex multiplet in the range of δ 7.10–7.40 ppm in solvents like CDCl₃ or DMSO-d₆. For instance, in 5-hydroxy-1,3-benzoxathiol-2-one (B177510), the aromatic protons resonate between δ 7.20 and 7.40 ppm, with the hydroxyl proton appearing as a distinct signal at δ 10.20 ppm in DMSO-d₆. The specific chemical shifts and coupling constants of the aromatic protons are crucial for determining the substitution pattern on the benzene (B151609) ring.

For substituted derivatives, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. For example, in a series of 7-substituted 5-hydroxy-1,3-benzoxathiol-2-ones, the complexity of the aromatic region is a key indicator of the substitution pattern. datapdf.com The analysis of these spectra often requires advanced techniques, including simulation, to achieve unambiguous assignments of chemical shifts and coupling constants. core.ac.uk

Interactive Table: ¹H NMR Chemical Shifts for Selected this compound Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

| 5-Hydroxy-1,3-benzoxathiol-2-one | DMSO-d₆ | 7.20-7.40 (m) | 10.20 (s, OH) | |

| 5-Hydroxy-1,3-benzoxathiol-2-one | CDCl₃ | 7.10-7.20 | - | |

| 7-styrylchromeno[4,3-d]benzothiazolo[3,2-a]pyrimidin-6(7H)-one derivative | DMSO-d₆ | 7.05-7.51 (m) | 6.93 (s, -CH) | rsc.org |

| 7-(4-bromophenyl)-2-chloro-11-methylbenzo rsc.orghmdb.cathiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one | DMSO-d₆ | 7.09-7.32 (m) | 6.29 (s, -CH), 2.23 (s, CH₃) | rsc.org |

Note: 'm' denotes a multiplet, and 's' denotes a singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound derivatives is the signal corresponding to the carbonyl carbon (C=O) of the oxathiolone ring. This signal typically appears in the downfield region of the spectrum, generally between δ 160 and 180 ppm, due to the deshielding effect of the double-bonded oxygen atom. libretexts.org For example, in some benzothiazole-containing vicinal diketones derived from related structures, carbonyl carbons have been observed in the range of δ 182.3-190.8 ppm. rsc.org

The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. Aromatic carbons generally resonate in the range of δ 110–155 ppm. rsc.org The specific shifts can be influenced by the presence of substituents on the benzene ring. Quaternary carbons, those without any attached protons, are often weaker in intensity. oregonstate.edu

Interactive Table: ¹³C NMR Chemical Shifts for Key Carbons in this compound Derivatives

| Compound Derivative Type | Solvent | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

| Chromeno[4,3-d]benzothiazolo[3,2-a]pyrimidin-6(7H)-one | DMSO-d₆ | 164-168 | 103-152 | rsc.org |

| Benzo rsc.orghmdb.cathiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one | DMSO-d₆ | 162-164 | 104-155 | rsc.org |

| General Esters/Acids | - | 170-185 | - | libretexts.org |

For instance, in the structural elucidation of related heterocyclic systems, HMBC experiments have been key to correlating proton signals with specific carbon signals, thereby confirming the attachment of various fragments to the core structure. core.ac.uk By observing correlations between specific protons and the carbonyl carbon, for example, the position of the oxathiolone ring relative to other substituents can be definitively established.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a powerful tool for identifying the key functional groups in this compound and its derivatives. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) in the oxathiolone ring. This band typically appears in the region of 1740–1780 cm⁻¹. For 5-hydroxy-1,3-benzoxathiol-2-one, a strong C=O stretching band is observed at approximately 1742 cm⁻¹.

Another characteristic band is the C-O-C stretching vibration, which for 5-hydroxy-1,3-benzoxathiol-2-one is found around 1236 cm⁻¹. The presence and positions of other bands in the IR spectrum can provide additional structural information, such as the O-H stretch of a hydroxyl group or the C-H stretches of the aromatic ring.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1740 - 1780 | |

| C-O-C | Stretch | ~1236 |

While less commonly reported for this specific class of compounds compared to IR spectroscopy, Raman spectroscopy can also be a valuable tool for characterizing this compound derivatives. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It could be used to complement IR data, especially for identifying and assigning vibrations of the aromatic ring and the sulfur-containing heterocycle. For instance, in related benzodioxole compounds, Raman spectra have been used to identify characteristic vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of this compound derivatives. Under electron ionization (EI), these compounds exhibit characteristic fragmentation patterns that are invaluable for structural confirmation.

The fragmentation of the this compound core often involves the loss of small, stable neutral molecules. For instance, the mass spectra of various derivatives frequently show peaks corresponding to the loss of a hydroxyl radical ([M-17]⁺) or an oxygen atom ([M-16]⁺). scielo.br The loss of a hydroxyl radical can sometimes be explained by rearrangements involving nearby hydrogen atoms. scielo.br

In a study of stereoisomeric 2-oxo-perhydro-1,3-benzoxazines, which share some structural similarities, the oxo derivatives did not eliminate a hydroxyl radical from their molecular ions, suggesting a lack of enolization in the gas phase. scispace.com The fragmentation patterns of 1,3-benzoxazines are distinct from their 3,1-benzoxazine isomers, allowing for their differentiation via mass spectrometry. scispace.com For some derivatives, the base peak can correspond to small, stable fragments like [CH₂N]⁺ at m/z 30, likely formed directly from the molecular ion. scispace.com

The fragmentation of related heterocyclic systems, such as 1,2,5-oxadiazole N-oxide derivatives, has been studied using deuterated analogues to elucidate complex fragmentation pathways. scielo.br For example, a neutral loss of CH₂O was confirmed in one derivative, while an OH loss was attributed to rearrangements involving the N-oxide oxygen. scielo.br These detailed studies on related structures can provide valuable analogies for interpreting the mass spectra of novel this compound derivatives.

Table 1: Key Fragmentation Data for Selected Heterocyclic Compounds

| Compound/Derivative Type | Key Fragmentation Losses | Observed m/z Peaks | Reference |

| 1,2,5-Oxadiazole N-Oxide Derivatives | OH•, O | [M-17]⁺, [M-16]⁺ | scielo.br |

| 2-Oxo-perhydro-1,3-benzoxazines | Does not eliminate OH• | Base peak at m/z 30 ([CH₂N]⁺) | scispace.com |

| 3-Hydroxymethyl-N2-oxide-4-phenyl-1,2,5-oxadiazole | CH₂O | [M-30]⁺ | scielo.br |

| 1-chloropropane | HCl, Cl | 42, 43 | miamioh.edu |

| 2-chloropropane | Cl | 43 | miamioh.edu |

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies

UV-Visible spectroscopy provides information about the electronic transitions within this compound derivatives. The absorption and emission maxima are sensitive to the substituents on the benzoxathiolone core and the solvent environment.

For instance, studies on 2,1,3-benzoxadiazole derivatives, which are structurally related, show absorption maxima around 419 nm, corresponding to π-π* transitions. frontiersin.org These compounds exhibit strong, solvent-dependent fluorescence, indicating the influence of the environment on the excited state. frontiersin.org The significant Stokes shifts observed in these molecules are often attributed to intramolecular charge transfer (ICT) characteristics. frontiersin.org

Similarly, the photophysical properties of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives are highly dependent on the position of substituents on the benzene ring. diva-portal.org Introducing electron-donating groups like a methoxy (B1213986) group can create a donor-acceptor structure, influencing the emission properties. diva-portal.org The emission maxima of BTD derivatives show a red-shift with increasing solvent polarity, suggesting that the excited states are stabilized by polar solvents. diva-portal.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate and interpret the experimental UV-Vis spectra, providing insights into the nature of the electronic transitions. frontiersin.org

Table 2: UV-Visible Absorption and Emission Data for Selected Heterocyclic Fluorophores

| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Key Features | Reference |

| 2,1,3-Benzoxadiazole Derivatives | ~419 nm | Bluish-green region | Strong, solvent-dependent fluorescence; large Stokes shift | frontiersin.org |

| 2,1,3-Benzothiadiazole (BTD) Derivatives | Varies with substitution | Varies (e.g., 421-501 nm in MeOH) | Emission maxima red-shift with increasing solvent polarity | diva-portal.org |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing a wealth of information about bond lengths, bond angles, and intermolecular interactions.

Crystal structure analyses of this compound derivatives have revealed important structural details. For example, the structures of 6-methoxy-1,3-benzoxathiol-2-one and 2-oxo-1,3-benzoxathiol-6-yl acetate (B1210297) have been described in detail. nih.govresearchgate.net The 6-methoxy derivative is nearly planar, while the 2-oxo-1,3-benzoxathiol-6-yl acetate shows a significant twist between the fused-ring system and the acetate substituent. nih.govresearchgate.net

The bond distances within the heterocyclic ring of these compounds suggest that there is limited conjugation between the C=O group and the C1-O1 and C1-S1 bonds. nih.gov The packing of these molecules in the crystal lattice is often governed by intermolecular interactions such as C-H···O hydrogen bonds and, in some cases, π-π stacking interactions. nih.govresearchgate.net For instance, in the crystal of 6-methoxy-1,3-benzoxathiol-2-one, C-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool used in conjunction with X-ray crystallography to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Supramolecular Interactions | Reference |

| 6-methoxy-1,3-benzoxathiol-2-one | Triclinic | P-1 | C1-O1: 1.3732(18), C1=O2: 1.1905(19), C1-S1: 1.7766(16) | C-H···O hydrogen bonds | nih.govresearchgate.net |

| 2-oxo-1,3-benzoxathiol-6-yl acetate | Monoclinic | P2₁/c | C1-O1: 1.3864(15), C1=O2: 1.1936(15), C1-S1: 1.7709(13) | C-H···O hydrogen bonds, π-π stacking | nih.govresearchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound chemistry, ESR can be used to study radical intermediates that may form during chemical reactions or under specific conditions like photolysis.

While direct ESR studies on this compound radicals are not extensively reported in the provided context, studies on related systems demonstrate the utility of this technique. For example, the reactions of photochemically generated radicals with 1,3,2-benzodioxaboroles have been investigated using ESR. scilit.com

In a broader context, ESR has been used to identify radicals formed from the reaction of hydroxyl radicals with various polymers in aqueous solution. nist.gov The hyperfine splittings and g-values obtained from ESR spectra provide detailed information about the structure and environment of the radical species. nist.gov For any potential radical intermediates of this compound, ESR would be the primary technique for their characterization, providing insights into their electronic structure and reactivity.

Computational Chemistry and Theoretical Investigations of 1,3 Benzoxathiol 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,3-benzoxathiol-2-one derivatives to predict their properties with high accuracy. nih.govresearchgate.netresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of this compound, methods like DFT with the B3LYP functional are used to calculate structural parameters such as bond lengths and bond angles. researchgate.netnih.govnih.gov These calculations confirm that the fused ring system is essentially planar. researchgate.net

Theoretical studies on Tioxolone (B1104), the 6-hydroxy derivative, have shown that its structural parameters can be precisely calculated. nih.govresearchgate.net These computational analyses provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for interpreting its chemical behavior and interactions. The optimized geometry is a prerequisite for further calculations, including vibrational frequencies and electronic properties.

| Parameter | Description | Typical Finding |

| Bond Lengths (Å) | ||

| C=O | Carbonyl group bond length | Calculated to be within the expected range for similar cyclic esters. |

| C–S | Carbon-sulfur bond length | Reflects the covalent bond within the oxathiole ring. |

| C–O | Carbon-oxygen single bond length | Consistent with ether linkages in a five-membered ring. |

| C–C (Aromatic) | Benzene (B151609) ring carbon-carbon bonds | Values are characteristic of an aromatic system. |

| **Bond Angles (°) ** | ||

| O–C–S | Angle within the heterocyclic ring | Defines the geometry of the oxathiolone moiety. |

| C–O–C | Angle involving the ether oxygen | Influences the planarity and strain of the ring system. |

| C–S–C | Angle involving the sulfur atom | Contributes to the overall conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.govnih.gov

For Tioxolone, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. nih.govresearchgate.netresearchgate.net Studies have shown that external factors, such as an electric field, can alter the HOMO-LUMO gap; as the field increases, the energy gap tends to decrease, suggesting that the molecule becomes more reactive. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites for nucleophilic and electrophilic attack, respectively. For derivatives of this compound, DFT calculations are used to generate these maps. researchgate.net

In a typical MEP map, regions of negative potential (usually colored red or yellow) are located around electronegative atoms like oxygen and are indicative of sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms and signify favorable sites for nucleophilic attack. rsc.org

Theoretical vibrational analysis using DFT is a reliable method for predicting the infrared (IR) and Raman spectra of molecules. nih.gov For this compound and its derivatives, calculations are performed on the optimized geometry to obtain the harmonic vibrational frequencies. researchgate.netnih.gov The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. nih.govrsc.org

These computational studies allow for the assignment of specific vibrational modes to the observed spectral bands. For instance, characteristic stretching frequencies for the C=O, C–S, and C–O bonds can be precisely identified. researchgate.net Studies on Tioxolone have successfully used DFT to investigate its vibrational spectra, providing a detailed understanding of its molecular vibrations. nih.govresearchgate.netresearchgate.net

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for a Representative Benzoxathiolone Derivative (Illustrative) Note: This table is a template showing how calculated data is typically presented against experimental data. Specific frequencies for Tioxolone were not available in the provided snippets.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| ν(C=O) | ~1750 | ~1745 | Carbonyl stretch |

| ν(C–O–C) | ~1250 | ~1255 | Asymmetric C-O-C stretch |

| ν(C–S) | ~850 | ~848 | Carbon-sulfur stretch |

| Aromatic ν(C=C) | ~1600 | ~1605 | Benzene ring C=C stretch |

Quantum Chemical Descriptors and Reactivity Indices Determination

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined, providing a quantitative measure of a molecule's reactivity and stability. nih.govirjweb.com These quantum chemical descriptors are crucial for understanding the chemical behavior of this compound.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters are instrumental in rationalizing the reactivity patterns of molecules in various chemical reactions. nih.govresearchgate.net

Table 3: Global Reactivity Descriptors for this compound (Conceptual)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is also employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with different reaction pathways. nih.govnih.gov

For example, theoretical studies can elucidate the mechanism of synthesis, such as the one-step reaction between quinones and thiourea (B124793) to form 5-hydroxy-1,3-benzoxathiol-2-ones. researchgate.net Such studies can determine whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. DFT calculations have been used to study the mechanism of Michael-type additions followed by intramolecular cyclization to form related thienopyrimidine systems. nih.gov These theoretical investigations of reaction energetics provide a deeper understanding of reaction feasibility and selectivity, guiding the development of new synthetic methodologies. mdpi.com

Investigation of External Electric Field (EEF) Effects on Molecular Properties

The influence of an external electric field (EEF) on the molecular properties of this compound derivatives, such as tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), has been a subject of theoretical investigation. researchgate.netdntb.gov.uaresearchgate.net These studies, employing methods like density functional theory (DFT), reveal significant alterations in the molecule's geometry and electronic structure under the influence of an EEF. researchgate.netdntb.gov.ua

Computational analyses indicate that as the strength of the EEF increases, there are notable changes in bond lengths and bond angles within the tioxolone molecule. researchgate.net Concurrently, the total energy and dipole moment of the molecule are also affected, indicating a redistribution of electron density under the electric field. researchgate.net Furthermore, the aromaticity of the benzoxathiolone system can be modulated by the applied EEF. researchgate.net

A key finding from these theoretical studies is the reduction of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with an increasing EEF. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule becomes more reactive and is more easily excited to higher energy states. researchgate.net This modulation of the HOMO-LUMO gap is a critical factor in determining the molecule's stability and reactivity in different environments. researchgate.net

Spectroscopic properties are also predicted to be sensitive to the presence of an EEF. Theoretical calculations show that the infrared and UV-Vis spectra of tioxolone would exhibit a vibrational Stark effect, leading to either a redshift or a blueshift in the absorption frequencies. researchgate.netresearchgate.net These theoretical insights into the behavior of this compound derivatives under an EEF are valuable for understanding their potential applications in electronic devices and sensors where such fields are prevalent. dntb.gov.ua

Table 1: Predicted Effects of an External Electric Field (EEF) on Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one)

| Molecular Property | Predicted Effect of Increasing EEF | Reference |

| Bond Lengths | Significant changes | researchgate.net |

| Bond Angles | Significant changes | researchgate.net |

| Total Energy | Altered | researchgate.net |

| Dipole Moment | Altered | researchgate.net |

| Aromaticity | Modulated | researchgate.net |

| HOMO-LUMO Energy Gap | Gradually reduces | researchgate.netresearchgate.net |

| Chemical Reactivity | Increases | researchgate.net |

| Spectroscopic Features | Vibrational Stark effect (redshift or blueshift) | researchgate.netresearchgate.net |

Non-Linear Optical (NLO) Properties and Potential Applications

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the non-linear optical (NLO) properties of this compound and its derivatives. researchgate.netnih.gov These properties are of significant interest for applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to a non-linear change in its polarization. researchgate.net

Theoretical calculations on derivatives of this compound have shown that these molecules can possess significant NLO properties. researchgate.net A key indicator of NLO activity is a high value for the molecular hyperpolarizability. researchgate.net Computational analyses suggest that a significant magnitude of the absolute value of polarizability and hyperpolarizability in these compounds indicates a considerable dispersion of electric charge, which is a desirable feature for NLO materials. researchgate.net

The transfer of charge within the molecule, often from a donor to an acceptor unit through a π-conjugated system, is a crucial factor for a strong NLO response. researchgate.net Natural Bond Orbital (NBO) analysis of this compound derivatives has confirmed the occurrence of charge separation due to the efficient transfer of electrons from the donor to the acceptor unit over the π bridge. researchgate.net

Table 2: Computational Insights into the NLO Properties of this compound Derivatives

| Computational Method | Key Finding | Relevance to NLO Properties | Reference |

| DFT (M06/6-311G(d,p)) | Significant polarizability and hyperpolarizability | Indicates considerable electric charge dispersion | researchgate.net |

| NBO Analysis | Confirmed charge separation and electron transfer | Crucial for a strong NLO response | researchgate.net |

| DFT on related systems | Inverse relationship between HOMO-LUMO gap and NLO response | Smaller gap can lead to enhanced NLO properties | nih.gov |

Modeling of Dissociation Mechanisms Using Computational Programs

While direct computational studies on the specific dissociation mechanisms of this compound are not extensively documented in the reviewed literature, insights can be drawn from computational analyses of related heterocyclic compounds and the principles of mass spectrometry fragmentation. The stability of the this compound ring system and the likely pathways of its decomposition upon receiving sufficient energy can be theoretically modeled.

Computational methods can be used to calculate bond dissociation energies (BDEs), which are a good indicator of the weakest bonds in a molecule and thus the most likely points of initial fragmentation. For a molecule like this compound, the bonds within the five-membered oxathiolone ring, particularly the C-O, C-S, and C-C bonds, would be of primary interest.

Based on the fragmentation patterns of similar heterocyclic compounds observed in mass spectrometry and analyzed computationally, several potential dissociation pathways for this compound can be proposed. nih.gov One likely initial step would be the loss of a neutral molecule, such as carbon dioxide (CO2) or carbon oxysulfide (COS), from the oxathiolone ring. The subsequent fragmentation of the resulting radical cation would depend on the relative stabilities of the possible products.

For instance, the fragmentation of related benzotriazinones has been studied using tandem mass spectrometry, revealing characteristic neutral losses that help in identifying these compounds and their metabolites. nih.gov Similar computational approaches could be applied to this compound to predict its fragmentation pathway. This would involve calculating the energies of various potential fragment ions and transition states to determine the most energetically favorable dissociation routes. Such studies are crucial for understanding the molecule's stability and for the structural elucidation of its derivatives in various applications, including metabolic studies.

Structure Activity Relationship Sar Studies for 1,3 Benzoxathiol 2 One Derivatives

Impact of Substituent Effects on Electronic Structure and Biological Efficacy

The core 1,3-benzoxathiol-2-one scaffold serves as a versatile template whose biological activity can be finely tuned by the addition of various substituents. The nature and position of these functional groups directly influence the molecule's electronic properties, such as electron density, lipophilicity, and hydrogen-bonding capacity, which are critical for determining its interaction with biological targets.

Research into novel this compound derivatives has demonstrated that the introduction of different moieties can confer or enhance specific biological activities. For instance, the synthesis of Schiff bases by coupling 5-amino-6-hydroxy-benzo[d]oxathiol-2-one with various benzaldehydes and heteroaromatic aldehydes has yielded compounds with promising in vitro cytotoxicity against cancer cell lines. This highlights the significant role that the substituent attached to the amino group plays in the molecule's anticancer potential.

A compelling example of substituent effects is found in the development of this compound sulfonamides as inhibitors of snake venom toxins. In these derivatives, a sulfonamide linkage is attached to the 5-position of the benzoxathiolone ring. The biological efficacy of these compounds is modulated by the substituents on the appended benzenesulfonyl group. Both electron-donating and electron-withdrawing groups can alter the inhibitory profile of the molecule.

For example, a nitro group (a strong electron-withdrawing group) at the para-position of the benzene (B151609) ring in N-(6-methoxy-2-oxobenzo[d]oxathiol-5-yl)-4-nitrobenzenesulfonamide (5b) resulted in the most potent inhibitor of venom-induced coagulation and proteolysis. Conversely, other substituents like methyl, methoxy (B1213986), and halogen atoms also conferred significant inhibitory activities against various toxic effects of the venom, such as hemolysis, hemorrhage, and edema. This demonstrates that a delicate electronic balance is required to optimize interaction with different enzymatic targets within the venom.

The following interactive table summarizes the inhibitory effects of various substituents on a this compound sulfonamide scaffold against the proteolytic and coagulant activities of B. jararaca venom.

| Compound | Substituent (Ar) | Proteolysis Inhibition (%) | Coagulation Time (s) |

| 5a | 4-methylphenyl | 60% | ~175 |

| 5b | 4-nitrophenyl | 90% | ~220 |

| 5c | Phenyl | 55% | ~160 |

| 5d | 4-methoxyphenyl | 45% | ~150 |

| 5e | 4-chlorophenyl | 65% | ~180 |

| 5f | 4-bromophenyl | 70% | ~190 |

| 5g | 4-fluorophenyl | 60% | ~170 |

| 5h | 2,4,6-trimethylphenyl | 40% | ~140 |

| Data sourced from a study on the inhibition of Bothrops jararaca venom activities. |

These findings underscore the principle that substituents directly modulate the electronic environment of the pharmacophore, thereby influencing its binding affinity and biological response.

Stereochemical Considerations and Their Influence on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of drug design, as biological systems like enzyme active sites and receptors are chiral and often exhibit stereospecificity. The spatial conformation of a drug molecule dictates its ability to fit into a binding site and elicit a biological response.

For this compound derivatives, stereochemical properties can significantly impact their interaction with molecular targets. The planarity of the fused ring system is a key structural feature that can be influenced by substituents. For example, X-ray crystallography has revealed that 6-methoxy-1,3-benzoxathiol-2-one is an almost planar molecule. In contrast, the introduction of an acetate (B1210297) group at the 6-position, yielding 2-oxo-1,3-benzoxathiol-6-yl acetate, induces a substantial twist between the fused-ring system and the substituent.

This difference between a planar and a twisted conformation is critical for molecular recognition. A planar structure may favor stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein target. A twisted, more three-dimensional structure might fit better into a deep, sterically-defined pocket. While specific studies on the differential biological activity of enantiomers of chiral this compound derivatives are not widely available, the observed conformational changes due to substitution strongly suggest that stereochemistry plays a crucial role. The orientation of key functional groups in 3D space, governed by the molecule's stereoisomerism, will determine the success of its binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in modern drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that drive efficacy.

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the methodology applied to other heterocyclic compounds provides a clear framework for how such studies would be conducted. The typical QSAR workflow involves several key steps:

Data Set Selection: A series of structurally related this compound derivatives with experimentally determined biological activity data (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., partial charges) properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. The goal is to find a statistically robust model that best describes the data.

Validation: The model's predictive ability is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set compounds. A reliable QSAR model must have high correlation coefficients (R²) and strong predictive performance on molecules not used in its creation.

For example, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with antitubercular activity. A similar approach for this compound derivatives would allow researchers to identify the key structural features governing their activity and rationally design new compounds with enhanced potency.

Correlation between Computational Parameters and Biological Activity

Computational chemistry provides powerful tools to calculate a variety of molecular properties, or quantum chemical descriptors, that can be correlated with biological activity. These parameters offer insights into a molecule's intrinsic reactivity, stability, and potential for intermolecular interactions, which are fundamental to its pharmacological effect.

Studies on related heterocyclic systems have successfully established correlations between such parameters and biological function. Key computational descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For instance, in a study of benzimidazole (B57391) derivatives, the energy of the HOMO was found to be a significant descriptor in a QSAR model for anthelmintic activity.

Atomic Charges: The distribution of partial charges on the atoms within a molecule can identify nucleophilic and electrophilic sites, which are critical for forming hydrogen bonds or other polar interactions with a receptor.

In the context of this compound derivatives, these computational parameters would be used to rationalize observed SAR data. For example, the introduction of a strong electron-withdrawing group like a nitro substituent would be expected to lower the LUMO energy, making the molecule a better electron acceptor and potentially enhancing its interaction with an electron-rich biological target. By calculating these descriptors using methods like Density Functional Theory (DFT), researchers can build predictive models that link the electronic structure of novel this compound derivatives to their biological activity, thereby guiding the synthesis of more effective therapeutic agents.

Research Applications of 1,3 Benzoxathiol 2 One in Chemical Sciences

Molecular Probes and Reagents in Analytical Chemistry

While the core structure of 1,3-Benzoxathiol-2-one presents theoretical potential for acting as a chelating agent for metal ions, extensive research specifically documenting its direct application as a molecular probe for metal ion detection remains limited in publicly available scientific literature. The presence of heteroatoms, oxygen and sulfur, within the heterocyclic ring system suggests a capacity for coordinating with metal centers. However, current research predominantly focuses on other related heterocyclic compounds for this purpose.

Derivatives of similar heterocyclic systems, such as benzothiazoles and benzoxazoles, have been more extensively investigated as fluorescent probes for the detection of various metal ions. These studies often involve the strategic functionalization of the core structure to enhance selectivity and sensitivity towards specific ions. The development of such probes is a significant area of analytical chemistry, driven by the need for accurate and efficient monitoring of metal ions in environmental and biological systems.

Advanced Materials Science Applications

The unique structural features of this compound have prompted investigations into its potential for creating novel materials with specialized properties.

Integration into Functional Materials (e.g., NLO materials)

The field of nonlinear optical (NLO) materials is another area where this compound derivatives are being explored. Schiff base compounds derived from 6-hydroxy-benzo[d] researchgate.netoxathiol-2-one are considered suitable for applications as NLO materials due to the presence of electron donor and acceptor groups connected by a conjugated π-system. researchgate.net While comprehensive studies detailing the NLO properties of materials based solely on this compound are still emerging, the structural characteristics of its derivatives make them promising candidates for further investigation in this technologically significant field.

Synthetic Building Blocks in Complex Organic Synthesis

One of the most well-documented and significant applications of this compound is its role as a versatile starting material and intermediate in the synthesis of more complex organic molecules, particularly those with biological activity.

Construction of Diverse Heterocyclic Scaffolds

The this compound framework serves as a valuable scaffold for the construction of a variety of other heterocyclic systems. researchgate.netresearchgate.netnih.gov For instance, derivatives of 6-hydroxy-benzo[d] researchgate.netoxathiol-2-one have been utilized in the synthesis of novel Schiff bases with potential anticancer properties. nih.govmdpi.com The synthetic strategy often involves the nitration of the benzene (B151609) ring, followed by reduction to an amino group, which can then be condensed with various aldehydes to yield a library of Schiff bases. nih.govmdpi.com These reactions demonstrate the utility of the this compound core as a platform for generating molecular diversity.

Furthermore, 5-hydroxy-1,3-benzoxathiol-2-ones can be prepared in a one-step synthesis from quinones and thiourea (B124793), providing a rapid and efficient route to these valuable intermediates. acs.orgdatapdf.com These compounds can then be further elaborated into more complex heterocyclic structures. The reaction of methyl chrysenequinonecarboxylate with thiourea, for example, yields diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one (B177510) derivatives. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Derivatives

| Starting Material | Reagents | Resulting Scaffold | Potential Application | Reference |

| 6-hydroxy-benzo[d] researchgate.netoxathiol-2-one | 1. HNO₃, CH₂Cl₂ 2. H₂, Pd/C 3. ArCHO | Schiff Bases | Anticancer | nih.govmdpi.com |

| Quinones | Thiourea | 5-hydroxy-1,3-benzoxathiol-2-ones | Synthetic Intermediate | acs.orgdatapdf.com |

| Methyl chrysenequinonecarboxylate | Thiourea | Diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one | Synthetic Intermediate | researchgate.net |

Utilization in Multi-component Reaction Methodologies

While direct and extensive examples of unsubstituted this compound in multi-component reactions (MCRs) are not prominently featured in the current literature, its derivatives are implicitly involved in reaction cascades that share characteristics with MCRs. The synthesis of thioaurone derivatives, for instance, involves a one-pot reaction of benzaldehydes with 4-acetyl-2-oxo-benz researchgate.netoxathioles and piperidine (B6355638) acetate (B1210297). This process includes the opening of the oxathiolone ring, oxidation, and condensation, which can be viewed as a domino or cascade sequence. researchgate.net The exploration of this compound and its derivatives in true MCRs, where three or more reactants combine in a single step to form a complex product, represents a promising avenue for future research in the efficient synthesis of novel heterocyclic compounds.

Pharmacological and Biological Research Directions for 1,3 Benzoxathiol 2 One Derivatives

Anti-inflammatory Mechanism Investigations

Derivatives of 1,3-benzoxathiol-2-one have been identified as having noteworthy anti-inflammatory and immunomodulatory potential. nih.govresearchgate.net The molecular mechanisms underlying these effects are a key area of investigation, with a focus on crucial inflammatory signaling pathways.

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation Pathways

The transcription factor Nuclear Factor-kappaB (NF-κB) is a central regulator of genes involved in inflammatory and immune responses. koreascience.kr Consequently, the inhibition of its activation pathway is a significant strategy for controlling inflammation. Research has demonstrated that derivatives of this class can effectively target the NF-κB pathway.

One notable derivative, the benzoxathiol compound LYR-71, was identified as a potent inhibitor of NF-κB transcriptional activity, exhibiting an IC₅₀ value of 5.4 µM. koreascience.kr Further studies revealed that LYR-71 inhibits the binding of NF-κB to DNA in a dose-dependent manner, confirming its role in disrupting this critical inflammatory signaling cascade. koreascience.kr

Modulation of Pro-inflammatory Cytokines and Mediators

The anti-inflammatory effects of this compound derivatives extend to the regulation of various downstream products of inflammatory pathways, including pro-inflammatory cytokines and other mediators. Since NF-κB is a primary transcription factor for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), its inhibition directly impacts their expression. koreascience.kr

The derivative LYR-71, a 6-methyl-2-propylimino-6,7-dihydro-5H-benzo researchgate.netkoreascience.kroxathiol-4-one, has been shown to down-regulate the transcription of several pro-inflammatory genes induced by interferon-gamma (IFN-γ) in macrophages. nih.govresearchgate.net Specifically, LYR-71 was found to suppress the expression of:

Inducible NO synthase (iNOS)

IFN-γ-inducible protein-10 (a chemokine)

Monokine induced by IFN-γ nih.govresearchgate.net